2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-4-carbonitrile
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Overview
Description
2-{7-Azabicyclo[221]heptan-7-yl}pyrimidine-4-carbonitrile is a complex organic compound featuring a bicyclic structure fused with a pyrimidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the pyrimidine and nitrile groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and subsequent functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and studying biological pathways.
Industry: The compound may be used in the synthesis of materials with unique properties or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their function. The nitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar azabicyclic structure.
Quinuclidine: Another bicyclic amine with applications in medicinal chemistry.
Tropane: A bicyclic compound found in various alkaloids with significant biological activity.
Uniqueness
2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-4-carbonitrile is unique due to the combination of its bicyclic structure with a pyrimidine ring and nitrile group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(7-azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-7-8-5-6-13-11(14-8)15-9-1-2-10(15)4-3-9/h5-6,9-10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRMRXZXFJZSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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